molecular formula C19H18FN5O2S B2787169 5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine CAS No. 2380070-31-3

5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2787169
CAS No.: 2380070-31-3
M. Wt: 399.44
InChI Key: DRLYKGZHCWPWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of fluorinated pyrimidines. These compounds are known for their significant applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine in the molecule enhances its metabolic stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the molecule plays a crucial role in enhancing its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

5-fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c20-17-18(15-5-2-1-3-6-15)22-14-23-19(17)24-9-11-25(12-10-24)28(26,27)16-7-4-8-21-13-16/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLYKGZHCWPWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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